molecular formula C8H14F3NO3S B15230759 1-Ethylpiperidin-4-yl trifluoromethanesulfonate

1-Ethylpiperidin-4-yl trifluoromethanesulfonate

Katalognummer: B15230759
Molekulargewicht: 261.26 g/mol
InChI-Schlüssel: NBYSMJDPOCIAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethylpiperidin-4-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H14F3NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a trifluoromethanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethylpiperidin-4-yl trifluoromethanesulfonate typically involves the reaction of 1-ethylpiperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

1-Ethylpiperidine+Trifluoromethanesulfonic anhydride1-Ethylpiperidin-4-yl trifluoromethanesulfonate\text{1-Ethylpiperidine} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 1-Ethylpiperidine+Trifluoromethanesulfonic anhydride→1-Ethylpiperidin-4-yl trifluoromethanesulfonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethylpiperidin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Oxidation: Oxidative reactions can modify the piperidine ring or the ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted piperidines with various functional groups.

    Reduction: Reduced piperidine derivatives.

    Oxidation: Oxidized products with modified piperidine rings or ethyl groups.

Wissenschaftliche Forschungsanwendungen

1-Ethylpiperidin-4-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Ethylpiperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methylpiperidin-4-yl trifluoromethanesulfonate
  • 1-Propylpiperidin-4-yl trifluoromethanesulfonate
  • 1-Butylpiperidin-4-yl trifluoromethanesulfonate

Uniqueness

1-Ethylpiperidin-4-yl trifluoromethanesulfonate is unique due to its specific ethyl substitution on the piperidine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Eigenschaften

Molekularformel

C8H14F3NO3S

Molekulargewicht

261.26 g/mol

IUPAC-Name

(1-ethylpiperidin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H14F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h7H,2-6H2,1H3

InChI-Schlüssel

NBYSMJDPOCIAGV-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.